5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one
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Overview
Description
5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one typically involves the reaction of a phenylhydrazine derivative with a suitable diketone under acidic or basic conditions. One common method involves the condensation of phenylhydrazine with 2-propylpentanoyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazolidinediones
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinone structure.
Oxaprozin: Another anti-inflammatory agent with structural similarities.
Sulfinpyrazone: Used as an anti-gout medication with a pyrazolidinone core.
Uniqueness
5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propylpentanoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
740812-29-7 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one |
InChI |
InChI=1S/C17H24N2O2/c1-3-8-14(9-4-2)17(21)19-15(12-16(20)18-19)13-10-6-5-7-11-13/h5-7,10-11,14-15H,3-4,8-9,12H2,1-2H3,(H,18,20) |
InChI Key |
UECZJXGGQNYJTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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